6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine
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Overview
Description
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine is a compound that features a unique combination of a deuterated phenyl group and a sulfinyl-tetrazolo-pyridazine moiety. The presence of deuterium atoms in the phenyl ring can significantly alter the compound’s physicochemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine typically involves multiple steps, starting with the deuteration of the phenyl ring. This can be achieved through a series of hydrogen-deuterium exchange reactions under specific conditions. The deuterated phenyl group is then introduced into the tetrazolo[1,5-b]pyridazine framework through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to handle the complex multi-step synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The tetrazole ring can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction of the tetrazole ring could lead to various reduced forms of the compound .
Scientific Research Applications
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential as a bioisostere in drug design, where deuterium substitution can affect metabolic stability and pharmacokinetics.
Medicine: Explored for its potential therapeutic applications, particularly in the development of deuterated drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, potentially leading to enhanced biological activity. The sulfinyl-tetrazolo-pyridazine moiety can interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenylsulfinyltetrazolo[1,5-b]pyridazine: The non-deuterated analog of the compound.
6-(2,3,4,5,6-Pentadeuteriophenyl)tetrazolo[1,5-b]pyridazine: Lacks the sulfinyl group but retains the deuterated phenyl ring.
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfonyl-tetrazolo[1,5-b]pyridazine: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The uniqueness of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine lies in the combination of deuterium atoms and the sulfinyl-tetrazolo-pyridazine framework. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H7N5OS |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-(2,3,4,5,6-pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H/i1D,2D,3D,4D,5D |
InChI Key |
JFSXSNSCPNFCDM-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S(=O)C2=NN3C(=NN=N3)C=C2)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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